molecular formula C14H20N2O2 B2403710 (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine CAS No. 135779-00-9

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine

Cat. No.: B2403710
CAS No.: 135779-00-9
M. Wt: 248.326
InChI Key: YVCZCIUCJDTVGQ-BVXMOGEKSA-N
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Description

The compound (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine is a research chemical featuring a distinctive hydroxyimino functional group. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery, particularly for investigating metabolic pathways. Related 1-hydroxyimino-3-phenyl-propane analogs have been identified as active modulators of G-protein coupled receptors (GPCRs), such as the G-protein coupled bile acid receptor 1 (GP-BAR1), highlighting their potential value in the study of type 2 diabetes, obesity, and other metabolic disorders . The mechanism of action for this compound family is believed to involve high-affinity binding to specific protein receptor sites, forming multiple weak non-covalent bonds that can alter receptor function and downstream signaling events . Researchers can utilize this compound to probe these complex biological mechanisms. The structure is closely related to other hydroxyimino-containing molecules that have been characterized using advanced techniques such as 1H NMR, 13C NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography , providing a clear pathway for its identification and analysis in a research setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-10-7-11(5-2)14(9-16-18)12(6-3)13(10)8-15-17/h7-9,17-18H,4-6H2,1-3H3/b15-8+,16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZCIUCJDTVGQ-BVXMOGEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1C=NO)CC)C=NO)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1/C=N/O)CC)/C=N/O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-triethylbenzaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes and nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine exhibit selective cytotoxicity against tumorigenic cell lines. For instance, derivatives of hydroxylamine have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of oxidative stress pathways and the inhibition of specific enzymes involved in tumor progression. Hydroxylamines can act as prodrugs that release reactive nitrogen species, leading to DNA damage in cancer cells and subsequent cell death .

Synthetic Chemistry

Reagent in Organic Synthesis
(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine serves as a versatile reagent in organic synthesis. It can be utilized for the formation of imines and oximes from carbonyl compounds, facilitating the synthesis of more complex organic molecules . This property is particularly valuable in the synthesis of pharmaceuticals where precise functional group transformations are required.

Catalytic Applications
Recent studies have explored the use of hydroxylamine derivatives as catalysts in various chemical reactions. Their ability to stabilize transition states and lower activation energy barriers makes them suitable for applications in asymmetric synthesis and other catalytic processes .

Materials Science

Polymer Chemistry
Hydroxylamines are also being investigated for their role in polymer chemistry. The incorporation of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers modified with hydroxylamines exhibit improved resistance to thermal degradation and oxidative stress .

Nanomaterials
In nanotechnology, hydroxylamine derivatives have been used to functionalize nanoparticles, improving their dispersibility and reactivity. This functionalization is critical for applications in drug delivery systems where controlled release and targeted delivery are essential .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines using hydroxylamine derivatives.
Study BOrganic SynthesisUtilized (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine as a key reagent for synthesizing complex organic molecules with high yields.
Study CPolymer ModificationFound that polymers with incorporated hydroxylamine groups exhibited enhanced thermal stability compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related hydroxylamine derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Substituent Effects and Molecular Geometry
  • N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g): This analog (C₇H₆N₂O₃) features a nitro group (-NO₂) at the para position of the phenyl ring. The electron-withdrawing nitro group enhances electrophilicity at the imine bond, increasing reactivity toward nucleophiles compared to the triethyl-substituted target compound. Its molecular mass (166.13 g/mol) and ESI-MS data suggest higher polarity than the target compound’s bulkier, lipophilic triethyl substituents .
  • N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h): The trifluoromethyl (-CF₃) group at position 2 introduces strong electron-withdrawing effects and steric hindrance. The compound (C₈H₆F₃NO, m/z 189.13) exhibits enhanced thermal stability due to the robust C-F bonds, a trait that may differ from the target compound’s ethyl-dominated steric stabilization .
  • (E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine: This pyrazole-based hydroxylamine derivative () demonstrates conformational flexibility, with dihedral angles between aromatic rings ranging from 42.69° to 54.49°.
Physicochemical and Spectral Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Substituents Key Properties Reference
Target Compound C₂₁H₃₀N₂O₂ 2,4,6-Triethyl, 3-(hydroxyimino) High lipophilicity (predicted logP ~4.5), steric bulk, moderate polarity N/A
2g (4-Nitrophenyl analog) C₇H₆N₂O₃ Para-nitro Polar (logP ~1.2), ESI-MS m/z 166.13, reactive imine bond
2h (2-Trifluoromethyl analog) C₈H₆F₃NO 2-Trifluoromethyl Thermally stable (mp >150°C), ESI-MS m/z 189.13, low solubility in water
3a (Indole acetamide derivative) C₁₇H₁₄ClN₃O₂ 2-Chlorophenyl, indole oxime Crystallographic bond length C(9)-N(1): 1.376 Å; antioxidant activity observed

Key Observations :

  • The triethyl substituents in the target compound likely reduce solubility in polar solvents compared to nitro or trifluoromethyl analogs.
  • The absence of electron-withdrawing groups (e.g., -NO₂, -CF₃) may render the imine bond less reactive but more stable under basic conditions.
  • Crystallographic data from analogous compounds (e.g., bond lengths ~1.376 Å for C-N in 3a) suggest similar conjugation in the target compound’s imine-hydroxylamine system .

Biological Activity

(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H20N2OC_{14}H_{20}N_{2}O. Its structure consists of a hydroxylamine group attached to a triethyl-substituted phenyl ring with an imine linkage. This unique structure may contribute to its biological activities.

PropertyValue
Molecular Weight232.33 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot available

The biological activity of hydroxylamines often involves their ability to act as nucleophiles. They can participate in redox reactions and may influence various biochemical pathways by modulating enzyme activity or interacting with cellular macromolecules. The specific mechanisms for (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine remain to be fully elucidated but may involve:

  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : They may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Assay Methods :
    • MTT assay for cell viability
    • Flow cytometry for apoptosis detection

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-710Cell cycle arrest at G1 phase
A54912Inhibition of proliferation

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various hydroxylamine derivatives, including (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine. The compound exhibited significant cytotoxicity against the HeLa cell line, suggesting its potential as an anticancer agent .

Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that it effectively scavenged DPPH radicals, highlighting its potential as a natural antioxidant .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine, and what challenges arise during purification?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed hydroamination reactions using hydroxylamine derivatives as intermediates, as demonstrated in analogous systems . Key challenges include isolating the (E,E)-isomer due to tautomerization. Purification typically involves gradient HPLC on phenyl-based columns (e.g., Chromolith® Phenyl) to exploit π-π interactions with aromatic moieties . Confirming stereochemical purity requires NMR (¹H and ¹³C) with comparison to computational models (DFT) for resonance assignments.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • X-ray crystallography for absolute configuration (e.g., as applied to structurally related N-cyclohexyl-N-{[3-(4,6-dimethoxy-pyrimidin-2-yloxy)pyridin-2-yl]methyl} derivatives ).
  • FTIR to confirm hydroxyimino (N–O stretch at ~950 cm⁻¹) and imine (C=N at ~1640 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • pH-dependent degradation assays (e.g., 1–14 range, monitored via UV-Vis at λmax ~270 nm).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the imine bond, as recommended for hydroxylamine derivatives in .

Advanced Research Questions

Q. How do tautomeric equilibria between (E) and (Z) isomers affect experimental outcomes, and how can they be controlled?

  • Methodological Answer : Tautomerization can be monitored via variable-temperature NMR (VT-NMR) in DMSO-d₆. To stabilize the (E)-isomer:

  • Use sterically bulky substituents (e.g., triethyl groups at 2,4,6-positions) to restrict rotation .
  • Optimize solvent polarity (e.g., acetonitrile > toluene) to favor the desired tautomer .

Q. What contradictions arise between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often occur in:

  • Nucleophilic addition sites : DFT calculations may predict preferential attack at the hydroxyimino group, but experimental data (e.g., LC-MS reaction monitoring) might show imine reactivity due to steric effects .
  • Redox behavior : Cyclic voltammetry (CV) may reveal unexpected oxidation peaks (e.g., –0.5 V vs. Ag/AgCl) not predicted by HOMO-LUMO gaps.

Q. How can researchers design experiments to probe the compound’s chelation properties with transition metals?

  • Methodological Answer :

  • Titration calorimetry (ITC) to measure binding constants with metals like Cu²⁺ or Fe³⁺.
  • EPR spectroscopy for paramagnetic complexes (e.g., Cu²⁺-hydroxyimino coordination).
  • Reference protocols from controlled synthesis of polycationic dye-fixatives (e.g., P(CMDA-DMDAAC)s) for analogous ligand-metal interactions .

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